12-Ketoendrin
Description
Properties
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKTAHLUABTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951237 | |
| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28548-08-5 | |
| Record name | 12-Ketoendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Toxicological Profile
12-Ketoendrin is recognized for its significant toxicity, particularly in mammals. It is considered one of the most toxic metabolites of endrin, with an oral lethal dose (LD50) in rats ranging from 0.8 to 1.1 mg/kg body weight . The compound's toxicological profile has been extensively studied, revealing its effects on various biological systems:
- Neurological Effects : Numerous studies indicate that this compound can induce hyperexcitability and convulsions following exposure. In animal studies, it was observed that male mice exhibited signs of toxicity such as hyperexcitability when administered endrin, suggesting a potential link to this compound's effects .
- Hepatic and Renal Toxicity : The compound has also been implicated in liver and kidney damage, with studies indicating that high doses can lead to significant adverse effects on these organs .
Environmental Impact
This compound's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological effects. It is a product of endrin degradation, which has been widely used as a pesticide. The environmental implications include:
- Bioaccumulation : Due to its lipophilicity, this compound tends to accumulate in fatty tissues of organisms, posing risks to wildlife and potentially entering the human food chain .
- Ecosystem Disruption : The presence of this compound in ecosystems can disrupt local fauna, particularly species sensitive to organochlorine compounds. Studies have shown that exposure can lead to reproductive and developmental issues in various animal models .
Case Studies
- Human Poisoning Incidents : A notable case involved a 49-year-old man who ingested a lethal dose of endrin (12 g), resulting in prolonged convulsions and eventual death. This case highlighted the acute toxicity of endrin and its metabolites, including this compound .
- Occupational Exposure Studies : Research conducted on workers in pesticide manufacturing facilities revealed instances of neurological damage linked to exposure to endrin and its metabolites. These studies emphasize the need for stringent safety protocols in environments where such compounds are handled .
Table 1: Toxicity Profile of this compound
Table 2: Environmental Persistence
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Related Compounds
Structural and Functional Analogues
12-Ketoendrin belongs to the polychlorocycloalkane family, sharing structural similarities with cyclodiene insecticides (e.g., dieldrin, isobenzan) and organochlorines (e.g., lindane, heptachlor epoxide). Key structural and functional comparisons are outlined below:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Mechanistic Similarities and Differences
- GABAA Receptor Antagonism: this compound, like dieldrin and heptachlor epoxide, acts as a competitive inhibitor of the GABAA receptor, disrupting chloride ion influx and inducing neuroexcitatory effects . Scatchard analyses confirm that this compound increases the dissociation constant (Ki) of [<sup>35</sup>S]TBPS binding without altering receptor density (Bmax), indicating direct interaction with the chloride ionophore .
- Species-Specific Toxicity : this compound is a major toxic metabolite in rodents but is absent in birds (e.g., hens, pelicans) and minimally detected in cows and rabbits, highlighting interspecies metabolic differences .
Toxicity Profiles
Table 2: Acute Toxicity and Metabolic Disposition Across Species
Environmental and Biomarker Relevance
- Environmental Persistence: this compound is less environmentally persistent than endrin due to rapid metabolism in mammals.
- Biomarkers : Anti-12-hydroxyendrin glucuronide in urine and D-glucaric acid levels are sensitive biomarkers for endrin exposure, indirectly reflecting this compound formation .
Key Research Findings and Gaps
Mechanistic Insights : this compound’s convulsant activity is linked to its irreversible binding to the GABAA receptor’s hydrophobic regulatory sites, a trait shared with isobenzan but distinct from lindane’s pore-blocking mechanism .
Sex-Specific Metabolism : Male rats exhibit higher this compound production due to enhanced hepatic oxidation, correlating with greater acute toxicity compared to females .
Unresolved Questions : The absence of this compound in birds despite endrin’s lethality suggests alternate toxic pathways (e.g., direct endrin-induced mitochondrial dysfunction) .
Q & A
Q. How can researchers ensure reproducibility in this compound studies given its instability in biological matrices?
- Methodology : Implement strict sample storage protocols (−80°C for long-term preservation) and avoid freeze-thaw cycles. Publish detailed SOPs for extraction and analysis, including internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects . Collaborative inter-laboratory trials can validate method robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
